molecular formula C20H19ClN6 B11286424 (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-me thylphenyl)amine

(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-me thylphenyl)amine

Cat. No.: B11286424
M. Wt: 378.9 g/mol
InChI Key: BLYJSRXCHYBXEZ-UHFFFAOYSA-N
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Description

The compound (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 2-chlorophenylmethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-methylphenylamine group: This can be done through amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: can be compared with other pyrazolo[4,5-e]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-13-7-9-15(10-8-13)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-5-3-4-6-17(14)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26)

InChI Key

BLYJSRXCHYBXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C

Origin of Product

United States

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